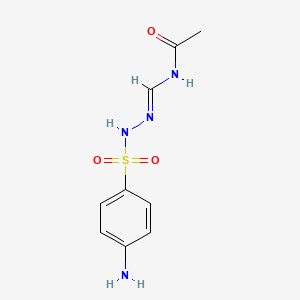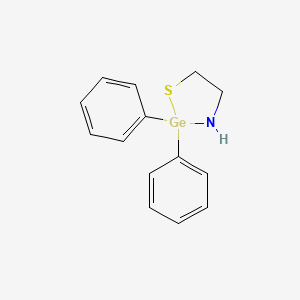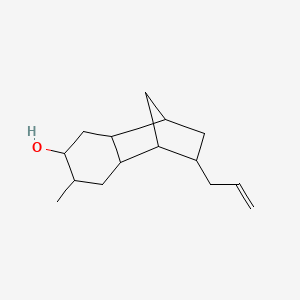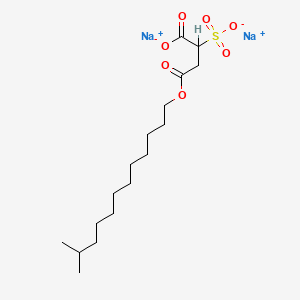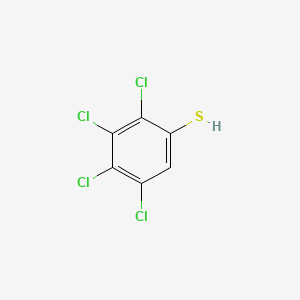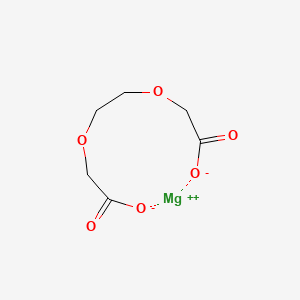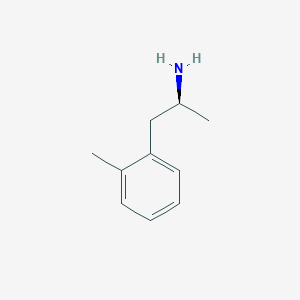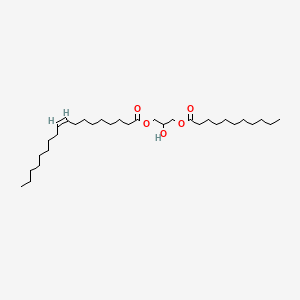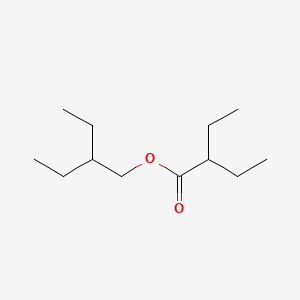
2-Ethylbutyl 2-ethylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylbutyl 2-ethylbutyrate is an organic compound with the molecular formula C₁₂H₂₄O₂ and a molar mass of 200.322 g/mol . . This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylbutyl 2-ethylbutyrate can be synthesized through the esterification reaction between 2-ethylbutanol and 2-ethylbutanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
2-Ethylbutanol+2-Ethylbutanoic acidH2SO42-Ethylbutyl 2-ethylbutyrate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylbutyl 2-ethylbutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back into 2-ethylbutanol and 2-ethylbutanoic acid.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products Formed
Hydrolysis: 2-Ethylbutanol and 2-ethylbutanoic acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-Ethylbutyl 2-ethylbutyrate has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the manufacture of fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-ethylbutyl 2-ethylbutyrate involves its interaction with biological molecules, primarily through its ester functional group. The ester can undergo hydrolysis in the presence of esterases, releasing 2-ethylbutanol and 2-ethylbutanoic acid, which can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
2-Ethylbutyl 2-ethylbutyrate can be compared with other esters such as:
Butyl acetate: Similar ester functional group but different alkyl chains.
Ethyl butyrate: Similar ester functional group but different alkyl chains.
Methyl butyrate: Similar ester functional group but different alkyl chains.
The uniqueness of this compound lies in its specific alkyl groups, which confer distinct physical and chemical properties compared to other esters.
Propiedades
Número CAS |
55145-34-1 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
2-ethylbutyl 2-ethylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-5-10(6-2)9-14-12(13)11(7-3)8-4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
RXQJGYAUTJRBMH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)COC(=O)C(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


